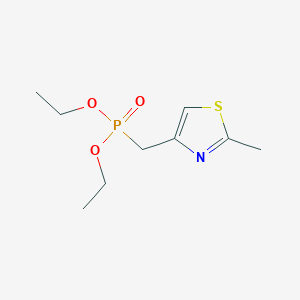

Diethyl 2-methylthiazole-4-methylphosphonate

描述

属性

IUPAC Name |

4-(diethoxyphosphorylmethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO3PS/c1-4-12-14(11,13-5-2)6-9-7-15-8(3)10-9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMJMIICMXSNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CSC(=N1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376804 | |

| Record name | Diethyl [(2-methyl-1,3-thiazol-4-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63928-37-0 | |

| Record name | Diethyl [(2-methyl-1,3-thiazol-4-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 2-Methylthiazole Core

A common route to 2-methylthiazole derivatives involves the cyclization of α-haloketones with thioacetamide under mild conditions:

- Reactants: Alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide

- Solvent: Acetonitrile

- Base: Triethylamine or other alkyl amines in molar excess

- Conditions: Initial mixing at ambient temperature, followed by reflux for approximately 1 hour

- Mechanism: Cyclization followed by dehydration to form the thiazole ring

- Yields: High, with optimized molar ratios of thioacetamide (1.1–1.5 equiv) and base (≥2.5 equiv) for best results

This method is efficient and yields alkyl 4-halomethyl-2-methylthiazole intermediates suitable for further functionalization.

Halomethylation at the 4-Position

Selective bromination at the benzylic (methyl) position of the thiazole ring is achieved via:

- Reagent: N-Bromosuccinimide (NBS)

- Conditions: Stepwise bromination—first electrophilic substitution at the 5-position, then free-radical bromination at the benzylic position under light irradiation

- Outcome: Formation of 5-bromo-2-(bromomethyl)-4-(substituted phenyl)thiazoles as intermediates

This step is critical for introducing a good leaving group for subsequent phosphonate substitution.

Arbuzov Reaction to Form Phosphonate

The key step to introduce the diethyl phosphonate group is the Arbuzov reaction:

- Reactants: Bromomethyl-substituted thiazole intermediate and triethyl phosphite

- Conditions: Heating under controlled temperature and time to optimize product selectivity

- Mechanism: Nucleophilic substitution of bromide by triethyl phosphite, forming the phosphonate ester

- Notes:

- The bromine at the 5-position of the thiazole ring may be reduced during this reaction due to the reducing nature of triethyl phosphite

- Reaction conditions (amount of triethyl phosphite, temperature, time) influence the selectivity and yield of the phosphonate product

- Yields: Generally good, with direct use of crude phosphonate in subsequent steps without purification.

Alternative and Supporting Methods

Preparation of 4-Methyl-5-(2-hydroxyethyl)-thiazole (Related Intermediate)

- Reactants: 3-acetylpropanol and thiourea in acidic solvent

- Conditions: 78–100°C for 3–8 hours

- Post-reaction treatment: pH adjustment, ether extraction, nitrosation with sodium nitrite, reduction with sodium hypophosphite, and vacuum distillation

- Yield: Up to 73%

- Significance: Provides a thiazole derivative with a hydroxyethyl side chain, which can be further functionalized to phosphonates or other derivatives.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reactants/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Cyclization & Dehydration | Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide, triethylamine, reflux in acetonitrile | Formation of 2-methylthiazole ring | High yield, efficient |

| 2 | Bromination | NBS, stepwise electrophilic and radical bromination | Introduces bromomethyl group at 4-position | Selective dibrominated intermediate |

| 3 | Arbuzov Reaction | Bromomethyl-thiazole + triethyl phosphite, heating | Converts bromide to diethyl phosphonate | Good yield, possible debromination at 5-position |

| 4 | Purification | Extraction, distillation | Removal of impurities and isolation | Pure this compound |

Research Findings and Considerations

- The Arbuzov reaction is sensitive to reaction parameters; controlling temperature and reagent ratios is essential to avoid side reactions such as debromination.

- The initial cyclization step benefits from the use of excess thioacetamide and amine base to drive the reaction to completion with high yield.

- Bromination steps require careful control to achieve selective substitution without overbromination or low yields.

- Alternative synthetic routes involving hydroxyethyl-thiazole intermediates provide flexibility for further functionalization but may involve more steps.

化学反应分析

Diethyl 2-methylthiazole-4-methylphosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphonate esters with different alkyl groups.

Substitution: It can undergo nucleophilic substitution reactions, where the thiazole ring or the phosphonate group is substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Drug Development

Diethyl 2-methylthiazole-4-methylphosphonate has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its unique structure allows it to inhibit specific enzymes or pathways, making it relevant in the development of pharmaceuticals aimed at treating various diseases .

Case Study:

- A study demonstrated that thiazole derivatives exhibit significant antitumor activity. The modifications in the thiazole structure can enhance biological activity, suggesting that compounds like this compound may also have therapeutic potential .

Agricultural Chemistry

The compound's organophosphorus nature suggests potential applications in agricultural chemistry as a pesticide or herbicide. Organophosphates are known for their biological activity and effectiveness against pests.

Case Study:

- Research on similar phosphonates indicates that they can act as effective agents in pest control by disrupting metabolic processes in target organisms.

Material Science

This compound can serve as a ligand for constructing metal complexes. These complexes can be utilized in various applications, including catalysis and materials synthesis, due to their unique electronic properties.

Data Table: Applications Overview

The compound exhibits irritant properties, necessitating careful handling during laboratory work. Its biological activity is attributed to its ability to interact with various biochemical pathways, making it a candidate for further research into its pharmacological effects.

作用机制

The mechanism of action of Diethyl 2-methylthiazole-4-methylphosphonate involves its interaction with molecular targets through its phosphonate and thiazole functional groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in drug discovery, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects .

相似化合物的比较

Thiazole-Containing Derivatives

Compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) from shares a 2-methylthiazole moiety but differs in substituents:

- Structural Differences : Compound 40 features a thioether-linked benzamide group, whereas Diethyl 2-methylthiazole-4-methylphosphonate has a methylphosphonate ester directly attached to the thiazole.

- Physicochemical Properties :

- Biological Activity: Thiazole derivatives are often explored for anticancer and antiviral activity.

Table 1: Comparison of Thiazole Derivatives

Phosphonate Esters

Diethyl Phthalate () and Diethyl Succinate () are carboxylate esters, contrasting with the phosphonate ester in the target compound:

- Electronic Effects :

- Stability :

- Phosphonates resist hydrolysis better than carboxylate esters, making them suitable for prolonged biological or environmental applications.

Table 2: Phosphonate vs. Carboxylate Esters

| Property | This compound | Diethyl Phthalate | Diethyl Succinate |

|---|---|---|---|

| Functional Group | Phosphonate ester | Carboxylate ester | Carboxylate ester |

| Hydrolysis Rate | Slow | Moderate | Fast |

| Boiling Point | Not available | 298°C | 217°C |

| Applications | Medicinal chemistry | Plasticizer | Solvent, flavoring |

生物活性

Diethyl 2-methylthiazole-4-methylphosphonate (EVT-439949) is an organophosphorus compound notable for its unique thiazole structure, which contributes to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₉H₁₄N₁O₄PS

- Molecular Weight : 249.27 g/mol

- Structure : The compound features a thiazole ring substituted with a methyl group at the 2-position and a methylphosphonate group at the 4-position. This configuration enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The phosphonate group can interact with the active sites of enzymes, potentially leading to inhibition of enzymatic activity. This property makes it a candidate for drug development, particularly in targeting specific metabolic pathways or enzyme functions.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown various thiazole-based compounds displaying cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC₅₀ values for these compounds often fall within micromolar ranges, suggesting potent activity .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Activity Level |

|---|---|---|---|

| This compound | MCF-7 | TBD | TBD |

| Thiazole-based stilbene analogs | MCF-7 | 0.78 | High |

| Thiazole derivatives | HCT116 | 0.62 | High |

Enzyme Inhibition Studies

The compound's mechanism involves inhibition of DNA topoisomerases, which are critical for DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells, providing a pathway for therapeutic intervention .

Case Studies and Experimental Findings

- In Vitro Studies : Several studies have assessed the cytotoxicity of thiazole derivatives on cancer cell lines. For example, compounds with similar structures have shown effective inhibition of cell proliferation in MCF-7 cells with varying IC₅₀ values indicating their potential as anticancer agents .

- In Vivo Toxicity Assessments : Acute oral toxicity studies on related compounds indicate that they may be safe at certain dosages (e.g., no mortality observed at doses up to 2000 mg/kg), suggesting a favorable safety profile for further development .

- Mechanistic Insights : Research has highlighted the role of thiazole-containing compounds in modulating DNA damage response mechanisms, which is crucial for understanding their therapeutic potential against cancers induced by alkylating agents like methyl methanesulfonate .

常见问题

Q. What are the optimal synthetic routes for Diethyl 2-methylthiazole-4-methylphosphonate?

The compound can be synthesized via solvent-free condensation reactions. For example, diethyl phosphite reacts with thiazole precursors (e.g., substituted imines or thiadiazoles) under reflux (90°C for 6 hours) to form the phosphonate-thiazole linkage. This method avoids solvent interference and improves reaction efficiency . Alternative approaches include cycloaddition strategies, where nitroso intermediates participate in 1,3-dipolar reactions to construct the thiazole core .

Q. How can the purity of this compound be ensured post-synthesis?

Recrystallization from ethanol or acetone is effective for removing unreacted starting materials and byproducts. For instance, slow evaporation of an acetone solution yields crystals suitable for X-ray diffraction, confirming purity . Distillation (e.g., Kugelrohr distillation at 62°C under reduced pressure) may also refine viscous intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : and NMR identify substituents (e.g., methyl groups at thiazole positions 2 and 4, diethyl phosphonate signals at δ ~1.3 ppm for CH and ~4.1 ppm for CH) .

- IR : Peaks at ~1250 cm (P=O) and ~1020 cm (P-O-C) confirm phosphonate ester bonds .

- X-ray crystallography : Resolves molecular geometry, including dihedral angles between aromatic rings and phosphonate groups (e.g., ~48.9° between thiadiazole and methoxyphenyl planes in analogs) .

Advanced Research Questions

Q. How do reaction mechanisms differ in thiazole-phosphonate coupling?

The phosphonate group may act as a nucleophile in SN reactions with halogenated thiazoles. For example, diethyl phosphite reacts with brominated thiazoles under basic conditions (e.g., LiN(iPr) in THF) to form C-P bonds . Alternatively, solvent-free thermal activation facilitates direct coupling between phosphites and imine-thiazole intermediates via a radical or ionic pathway .

Q. What role does the phosphonate group play in molecular stability and crystallinity?

The diethyl phosphonate moiety enhances crystallinity by forming intermolecular hydrogen bonds (e.g., N-H⋯O=P interactions, with bond lengths ~2.78 Å). These interactions stabilize centrosymmetric dimers, as observed in X-ray studies of related compounds . Hydrolytic stability can be assessed via pH-controlled degradation studies, monitoring P-O ester cleavage by NMR .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations model electronic effects of substituents on reactivity. For example, electron-withdrawing groups (e.g., nitro) on the thiazole ring increase electrophilicity, enhancing interactions with biological targets like enzymes or receptors . Molecular docking studies with homology models (e.g., fungal cytochrome P450) can predict binding affinities for antifungal activity .

Q. What strategies resolve contradictions in biological activity data across analogs?

- Dose-response assays : Test compound efficacy at varying concentrations (e.g., IC values) to distinguish true activity from solvent artifacts.

- Structural analogs : Compare activity of methylthiazole-phosphonates with substituent variations (e.g., nitro vs. methoxy groups) to identify pharmacophores .

- Metabolic stability : Use liver microsome assays to rule out rapid degradation as a cause of inconsistent in vivo results .

Methodological Tables

Table 1: Key Synthetic Conditions for this compound Analogs

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Solvent-free coupling | Diethyl phosphite, 90°C, 6 h | 65–80% | |

| Cycloaddition | Nitroso compounds, THF, 25°C, 3–20 h | 70–85% | |

| Distillation | Kugelrohr, 62°C, 0.05 Torr | 82% |

Table 2: Spectroscopic Benchmarks for Structural Validation

| Technique | Key Signals |

|---|---|

| NMR | δ 1.3 (t, CH), 3.6–4.1 (m, CH), 6.5–7.6 (aromatic protons) |

| NMR | δ 18–22 ppm (phosphonate ester) |

| IR | 1250 cm (P=O), 1020 cm (P-O-C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。